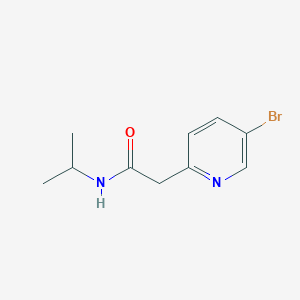![molecular formula C7H6ClN3O B13018799 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B13018799.png)
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol is a heterocyclic compound with a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol typically involves the cyclization of pyrrole derivatives. One common method includes the treatment of pyrroles with phosphorus tribromide, bromine, and triethylamine in dichloromethane, leading to the formation of the desired compound . Another approach involves the formation of triazinium dicyanomethylide intermediates, which undergo cyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of transition metal catalysts to enhance reaction efficiency and yield . The optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrrolo[2,1-f][1,2,4]triazin-6-one derivatives.
Reduction: Formation of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-amine.
Substitution: Formation of 4-amino-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol derivatives.
Scientific Research Applications
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of antiviral and anticancer agents.
Materials Science:
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine: Lacks the hydroxyl group at the 6-position, which may affect its reactivity and biological activity.
5-Methylpyrrolo[2,1-f][1,2,4]triazin-6-ol: Lacks the chlorine atom at the 4-position, leading to different substitution patterns and reactivity.
Uniqueness
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol |
InChI |
InChI=1S/C7H6ClN3O/c1-4-5(12)2-11-6(4)7(8)9-3-10-11/h2-3,12H,1H3 |
InChI Key |
QSPMJBWEWSQFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


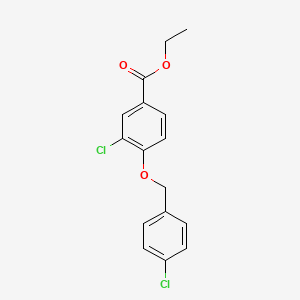
![5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride](/img/structure/B13018728.png)
![tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13018731.png)
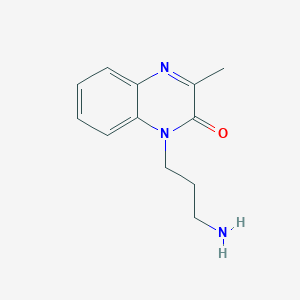
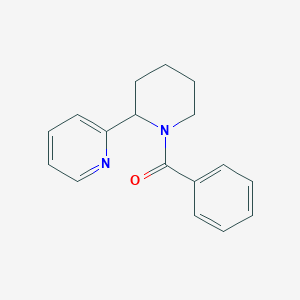
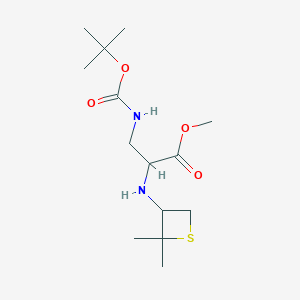
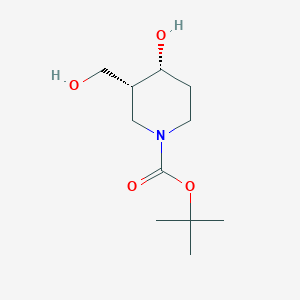
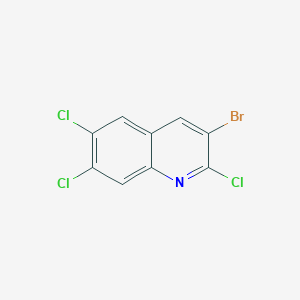
![1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13018769.png)
![tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13018772.png)
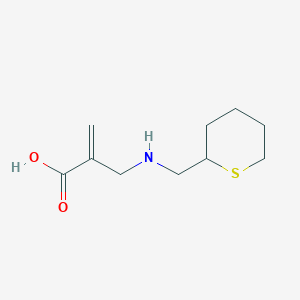
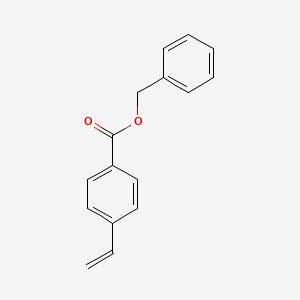
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13018791.png)
